ethyl 2-(4-(7-(2-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate
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Overview
Description
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and it also has a fluorobenzyl group attached to it. The presence of these functional groups could imply potential biological activity .
Molecular Structure Analysis
The compound contains several functional groups including a purine derivative, a piperazine ring, and a fluorobenzyl group. These groups are likely to influence the compound’s reactivity and potential biological activity .Chemical Reactions Analysis
The compound contains several reactive sites, including the purine ring, the piperazine nitrogen, and the acetyl group. These could undergo various chemical reactions depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetyl group and the aromatic purine and fluorobenzyl groups could influence its solubility and stability .Scientific Research Applications
Synthesis and Structural Studies
Research on compounds with similar structures to ethyl 2-(4-(7-(2-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate often focuses on their synthesis and structural characterization. For instance, ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate has been synthesized through Knoevenagel condensation reactions, with its structure determined by spectral studies and X-ray diffraction, highlighting the importance of structural analysis in understanding the properties of such compounds (Kumar et al., 2016). Similarly, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid was elucidated, offering insights into the conformational dynamics of related molecules (Faizi et al., 2016).
Antimicrobial Applications
Related research has explored the antimicrobial potential of similar compounds. For example, derivatives of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid have demonstrated significant antibacterial and weak antifungal activities, suggesting a potential application for this compound in developing new antimicrobial agents (Rameshkumar et al., 2003).
Pharmacological Research
The exploration of pharmacological properties, such as receptor antagonist activity, is another significant area of research for compounds structurally related to this compound. Studies on bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, for instance, have identified potent 5-HT2 antagonist activity, which could inform the pharmacological applications of the compound (Watanabe et al., 1992).
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can result in a variety of biological activities . For instance, some indole derivatives have been reported to exhibit inhibitory activity against certain viruses .
Biochemical Pathways
It is known that indole derivatives can influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
It is known that indole derivatives can exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-[4-[7-[(2-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN6O4/c1-3-32-16(29)13-26-8-10-27(11-9-26)20-23-18-17(19(30)24-21(31)25(18)2)28(20)12-14-6-4-5-7-15(14)22/h4-7H,3,8-13H2,1-2H3,(H,24,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIQDAZEABOULH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC=C4F)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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